

# Application Note: Detection of Oxymesterone and its Metabolites by GC-MS/MS

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## Compound of Interest

Compound Name: Oxymesterone

Cat. No.: B1678113

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## Abstract

This application note provides a detailed protocol for the detection and quantification of **oxymesterone**, a synthetic anabolic androgenic steroid, and its major metabolites in human urine using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The methodology encompasses sample preparation, including enzymatic hydrolysis and liquid-liquid extraction, followed by chemical derivatization to enhance volatility and ionization. The GC-MS/MS parameters are optimized for the sensitive and selective detection of **oxymesterone** and its key long-term metabolites, extending the window of detection for anti-doping and clinical applications.

## Introduction

**Oxymesterone** (17 $\alpha$ -methyl-4,17 $\beta$ -dihydroxyandrost-4-en-3-one) is a potent anabolic steroid that is prohibited in competitive sports. Its detection in biological matrices is a critical aspect of anti-doping control. The parent compound has a relatively short detection window. However, the identification of its long-term metabolites significantly extends the period during which past administration can be detected. This protocol focuses on a robust GC-MS/MS method for the simultaneous analysis of **oxymesterone** and its metabolites, including 17-epioxymesterone and the long-term metabolite 18-nor-17 $\beta$ -hydroxymethyl-17 $\alpha$ -methyl-4-hydroxy-androst-4,13-diene-3-one.<sup>[1][2]</sup> The method described herein is intended for researchers, scientists, and professionals in drug development and toxicology.

# Experimental Protocols

## Sample Preparation (Urine)

- Hydrolysis:
  - To 2 mL of urine, add an internal standard.
  - Add 1 mL of phosphate buffer (pH 7.0).
  - Add 50 µL of β-glucuronidase from *E. coli*.<sup>[3]</sup>
  - Incubate the mixture at 50°C for 1 hour to hydrolyze the conjugated steroid metabolites.<sup>[3]</sup>
- Liquid-Liquid Extraction (LLE):
  - After incubation, allow the sample to cool to room temperature.
  - Adjust the pH of the sample to 9.6.
  - Add 5 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.<sup>[3]</sup>
  - Vortex the mixture for 10 minutes.
  - Centrifuge at 1500 x g for 5 minutes.<sup>[4]</sup>
  - Transfer the organic layer (top layer) to a clean glass tube.
- Evaporation:
  - Evaporate the organic extract to dryness under a gentle stream of nitrogen gas at 40°C.

## Derivatization

- Reagent Preparation:
  - Prepare the derivatization reagent by mixing N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), ammonium iodide (NH<sub>4</sub>I), and ethanethiol in a ratio of 1000:2:3 (v/w/v).<sup>[3]</sup>
- Derivatization Reaction:

- Add 100  $\mu$ L of the derivatization reagent to the dried extract.
- Vortex the mixture briefly to ensure complete dissolution of the residue.
- Incubate the mixture at 60°C for 20 minutes to form the trimethylsilyl (TMS) derivatives of the analytes.[3]

## GC-MS/MS Analysis

- Instrumentation:

- A gas chromatograph coupled to a triple quadrupole mass spectrometer is used for the analysis.

- Chromatographic Conditions:

- GC Column: Agilent Ultra-1 (or equivalent), 17 m length, 0.20 mm internal diameter, 0.1  $\mu$ m film thickness.[3]

- Carrier Gas: Helium at a constant pressure of 1.14 Bar.[3]

- Injection Volume: 1.5  $\mu$ L in splitless mode.[3]

- Injector Temperature: 300°C.[3]

- Oven Temperature Program:

- Initial temperature: 183°C, hold for 0 minutes.

- Ramp 1: 3°C/min to 232°C.

- Ramp 2: 40°C/min to 310°C, hold for 2 minutes.[3]

- Mass Spectrometry Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

- Ion Source Temperature: 230°C.

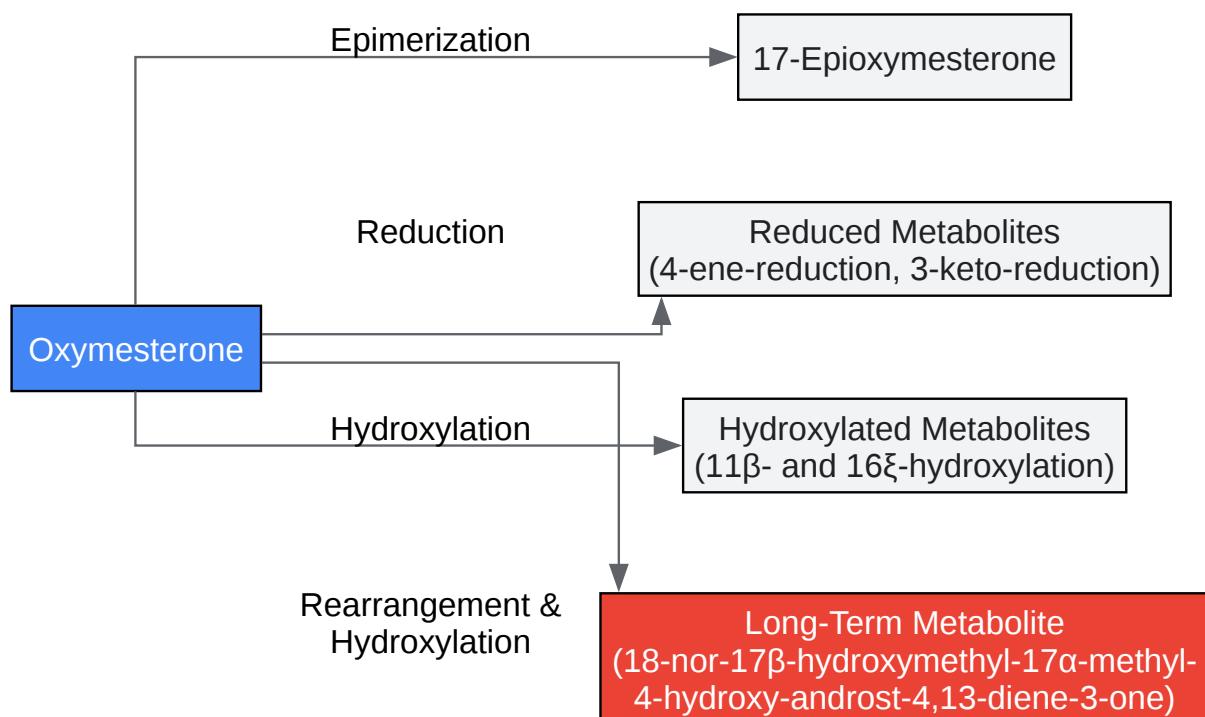
- Transfer Line Temperature: 280°C.
- Collision Gas: Argon.[\[3\]](#)
- Acquisition Mode: Multiple Reaction Monitoring (MRM).

## Data Presentation

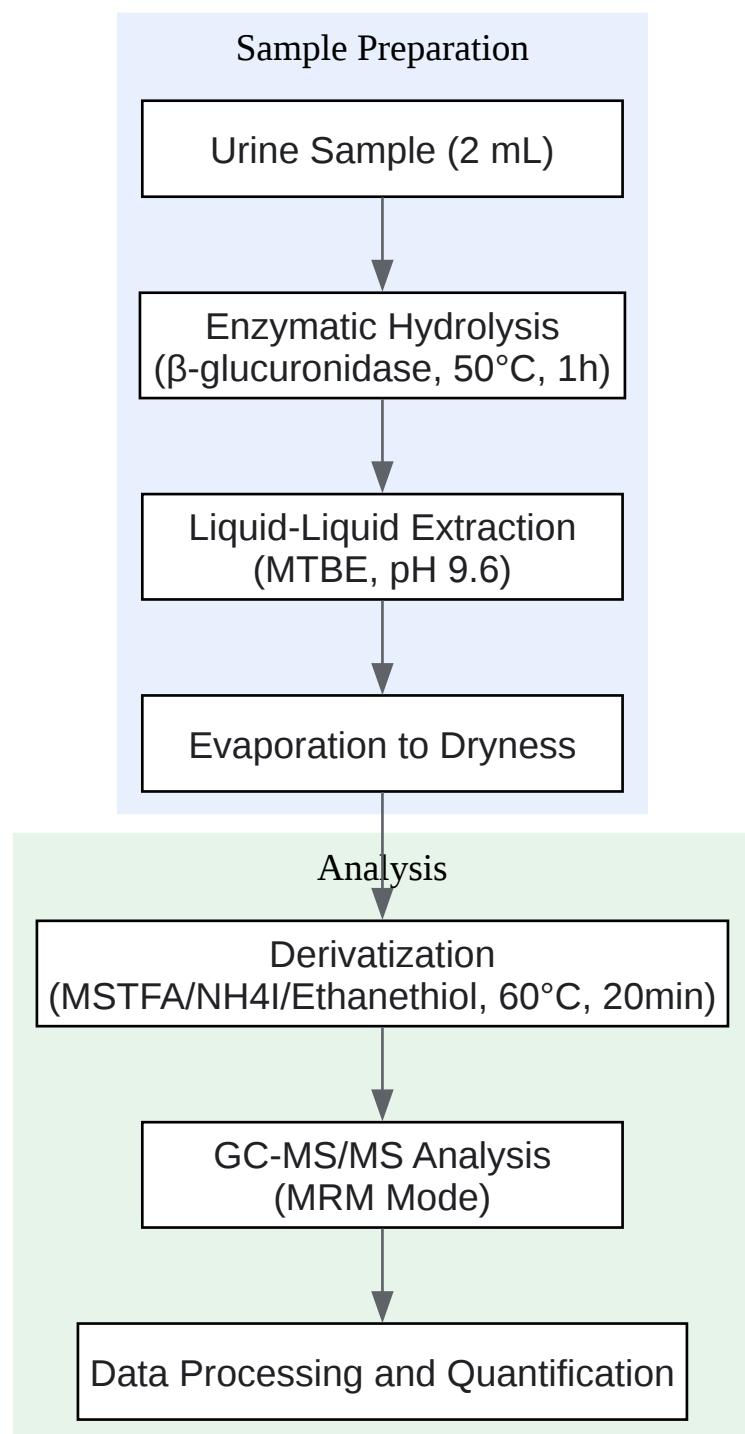
The following table summarizes the proposed MRM transitions for the TMS derivatives of **oxymesterone** and its key metabolites. These values are suggested as a starting point for method development and may require optimization based on the specific instrumentation used.

Analyte	Derivatization	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Oxymesterone	bis-TMS	462	447	357
17-Epoxymesterone	bis-TMS	462	447	357
18-nor-17 $\beta$ -hydroxymethyl-17 $\alpha$ -methyl-4-hydroxy-androstan-4,13-diene-3-one	tris-TMS	534	429	143
4-hydroxy-17,17-dimethyl-18-norandrostan-4,13-dien-3-one	bis-TMS	444	341	133

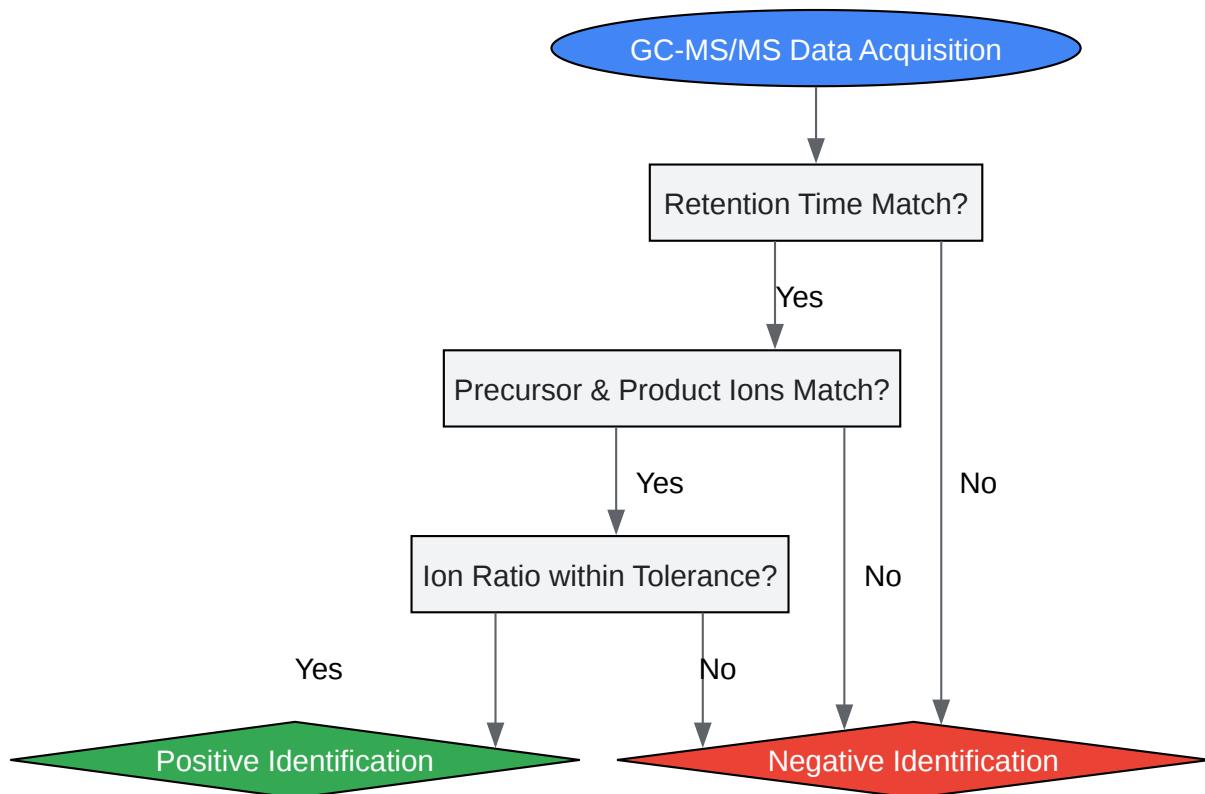
## Mandatory Visualization

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Caption: Metabolic pathway of **Oxymesterone**.

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Caption: Experimental workflow for **Oxymesterone** detection.



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Caption: Logical workflow for data confirmation.

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